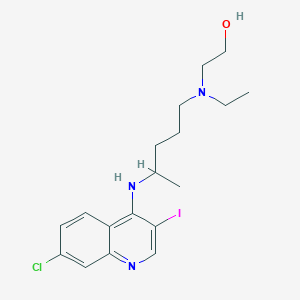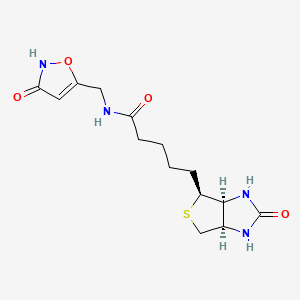
Muscimol Biotin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Muscimol Biotin is a compound that combines muscimol, a psychoactive alkaloid found in certain mushrooms, with biotin, a water-soluble B-vitamin. Muscimol is known for its potent effects on the central nervous system, acting as an agonist for the gamma-aminobutyric acid (GABA) receptors . Biotin, on the other hand, plays a crucial role in various metabolic processes, including the synthesis of fatty acids and glucose . The combination of these two compounds aims to leverage the unique properties of both muscimol and biotin for potential therapeutic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Muscimol can be synthesized from ibotenic acid, which is naturally found in Amanita muscaria mushrooms. The conversion involves a decarboxylation reaction, typically achieved by drying the mushroom tissue, which facilitates the transformation of ibotenic acid to muscimol . The reaction conditions often include mild heating and an acidic or basic environment to optimize the yield.
Industrial Production Methods
Industrial production of muscimol involves the extraction of ibotenic acid from Amanita muscaria mushrooms, followed by its chemical conversion to muscimol. This process may include steps such as acid-base extraction, filtration, and purification to ensure a high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Muscimol undergoes several types of chemical reactions, including:
Oxidation: Muscimol can be oxidized to form various derivatives, although this is not a common reaction due to its structural stability.
Reduction: Reduction reactions are less common for muscimol, given its already reduced state.
Substitution: Muscimol can participate in substitution reactions, particularly at the amino group, to form various analogs and derivatives.
Common Reagents and Conditions
Common reagents used in the reactions involving muscimol include acids, bases, and oxidizing agents. The reaction conditions typically involve controlled temperatures and pH levels to ensure the stability of the compound and the desired reaction outcome .
Major Products Formed
The major products formed from the reactions involving muscimol include its various analogs and derivatives, which are often studied for their potential pharmacological properties .
Scientific Research Applications
Muscimol Biotin has a wide range of scientific research applications, including:
Mechanism of Action
Muscimol primarily functions as an agonist for the GABA-A receptors in the central nervous system. By mimicking the inhibitory neurotransmitter GABA, muscimol activates these receptors, leading to the opening of chloride channels and subsequent hyperpolarization of neurons. This results in decreased neuronal excitability, which is crucial for maintaining the balance between excitation and inhibition in the central nervous system .
Comparison with Similar Compounds
Similar Compounds
GABA: The primary inhibitory neurotransmitter in the brain, which muscimol mimics.
Ibotenic Acid: A precursor to muscimol, found in the same mushrooms.
Psilocybin: Another psychoactive compound found in different species of mushrooms, known for its hallucinogenic effects.
Uniqueness
Muscimol is unique due to its high affinity and specificity for GABA-A receptors, making it a valuable tool for studying GABAergic mechanisms. Unlike other similar compounds, muscimol’s effects are primarily sedative and hypnotic, with less pronounced hallucinogenic properties compared to compounds like psilocybin .
Properties
Molecular Formula |
C14H20N4O4S |
|---|---|
Molecular Weight |
340.40 g/mol |
IUPAC Name |
5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[(3-oxo-1,2-oxazol-5-yl)methyl]pentanamide |
InChI |
InChI=1S/C14H20N4O4S/c19-11(15-6-8-5-12(20)18-22-8)4-2-1-3-10-13-9(7-23-10)16-14(21)17-13/h5,9-10,13H,1-4,6-7H2,(H,15,19)(H,18,20)(H2,16,17,21)/t9-,10-,13-/m0/s1 |
InChI Key |
DYDMATLDYNSEBQ-KWBADKCTSA-N |
Isomeric SMILES |
C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC3=CC(=O)NO3)NC(=O)N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Benzoic acid, 2-methoxy-6-[[(trifluoromethyl)sulfonyl]oxy]-, methyl ester](/img/structure/B13435588.png)
![4,10-bis(4-bromobenzoyl)-6,11-dihydro-5H-indolo[3,2-c][1]benzazepin-12-one](/img/structure/B13435597.png)
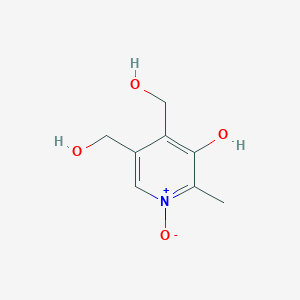
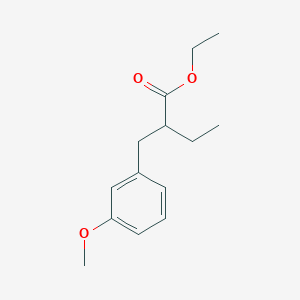
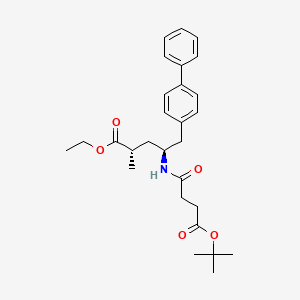

![2-[(3R,6R)-6-methyl-1-(2-pyrimidin-2-ylbenzoyl)piperidin-3-yl]oxypyridine-4-carbonitrile](/img/structure/B13435622.png)
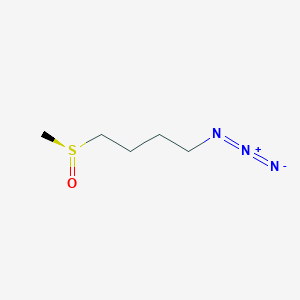
![N-[Des-(2-Isopropyl-thiazol-4-yl)-1.3-dioxo-2-(methylaza)-propyl] Cobicistat Hydrochloride](/img/structure/B13435639.png)
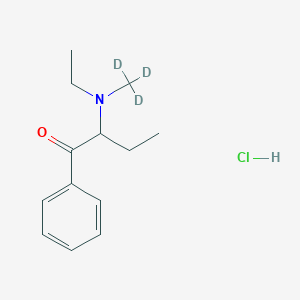


![N-[6-(hydroxyamino)-6-oxohexyl]acridine-4-carboxamide](/img/structure/B13435669.png)
